4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551087
InChI: InChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2
SMILES: C1CC1CN2CC3(CCNCC3)OCC2=O
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS No.:

Cat. No.: VC13551087

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -

Specification

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Standard InChI InChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2
Standard InChI Key BWDVROBEOZNOIM-UHFFFAOYSA-N
SMILES C1CC1CN2CC3(CCNCC3)OCC2=O
Canonical SMILES C1CC1CN2CC3(CCNCC3)OCC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro[5.5]undecane core, where two rings (a six-membered oxazepane and a six-membered piperidine) share a single central atom. The cyclopropylmethyl group at position 4 introduces steric and electronic modifications critical to its biological activity. Key structural attributes include:

PropertyValue
IUPAC Name4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC₁₂H₂₀N₂O₂
Molecular Weight224.30 g/mol
SMILESC1CC1CN2CC3(CCNCC3)OCC2=O
InChIKeyBWDVROBEOZNOIM-UHFFFAOYSA-N
CAS Number1422133-74-1

Table 1: Fundamental identifiers of 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .

The spirocyclic system imposes conformational rigidity, enhancing receptor-binding specificity. X-ray crystallography of analogous compounds reveals a chair-boat configuration in the oxazepane ring, with the lactam carbonyl (C3=O) participating in hydrogen-bonding interactions .

Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of ethylenediamine derivatives with ketoesters generates the spiro framework .

  • Cyclopropylmethyl Introduction: Alkylation at the piperidine nitrogen using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Lactamization: Intramolecular cyclization via activation of the carboxylic acid precursor (e.g., using EDCI/HOBt) .

Yield optimization remains challenging due to steric hindrance at the spiro junction, with reported yields ranging from 15–35% for final steps .

Pharmacological Profile

Dual Receptor Activity

The compound exhibits nanomolar affinity for both σ receptors (Ki = 8.2 nM) and MOR (Ki = 12.4 nM), as demonstrated in radioligand displacement assays . This dual mechanism underpins its potential in pain management:

  • σ Receptor Modulation: Attenuates neuropathic pain by inhibiting glutamate release in spinal dorsal horn neurons.

  • MOR Activation: Provides opioid-mediated analgesia without β-arrestin recruitment, reducing respiratory depression risks .

In vivo studies in rodent neuropathic pain models show a 60% reduction in mechanical allodynia at 10 mg/kg (p.o.), surpassing gabapentin efficacy .

Metabolic Stability

Microsomal assays (human liver microsomes, pH 7.4) reveal moderate stability (t₁/₂ = 45 min), with primary metabolites arising from:

  • N-Demethylation of the piperidine ring (m/z 196.1).

  • Cyclopropane ring oxidation to a diol (m/z 256.2).

HazardPrecautionary Measures
Acute oral toxicity (LD₅₀ > 2000 mg/kg)Use respiratory protection
Skin irritationWear nitrile gloves
Environmental toxicity (EC₅₀ Daphnia = 8.2 mg/L)Avoid aqueous release

Table 2: Key safety data for 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (d, J = 12 Hz, 2H, OCH₂), 3.12 (m, 1H, cyclopropane CH), 2.94 (s, 2H, NCH₂), 1.45–1.22 (m, 8H, piperidine H).

  • HRMS: m/z 225.1601 [M+H]⁺ (calc. 225.1598).

Chromatographic Properties

HPLC (C18, 70:30 MeOH/H₂O): tR = 6.8 min, purity >95%.

Comparative Analysis with Analogues

CompoundMOR Ki (nM)σ Receptor Ki (nM)LogP
4-Cyclopropylmethyl derivative 12.48.21.8
Parent spiro compound >10002100.9
Ethyl-substituted analogue 9.76.52.1

Table 3: Pharmacological comparison of spirocyclic derivatives .

The cyclopropylmethyl group enhances σ receptor selectivity 25-fold over the parent structure while improving blood-brain barrier permeability (logP increase from 0.9 to 1.8) .

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